trans-Ceftibuten

Description

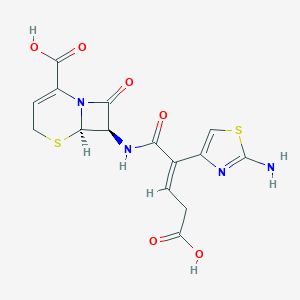

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6R,7R)-7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O6S2/c16-15-17-7(5-27-15)6(1-2-9(20)21)11(22)18-10-12(23)19-8(14(24)25)3-4-26-13(10)19/h1,3,5,10,13H,2,4H2,(H2,16,17)(H,18,22)(H,20,21)(H,24,25)/b6-1+/t10-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNJFKXSSGBWRBZ-VTSZRNMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(N2C(S1)C(C2=O)NC(=O)C(=CCC(=O)O)C3=CSC(=N3)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=C/CC(=O)O)/C3=CSC(=N3)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701101600 | |

| Record name | (6R,7R)-7-[[(2E)-2-(2-Amino-4-thiazolyl)-4-carboxy-1-oxo-2-buten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701101600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97519-40-9, 97519-39-6 | |

| Record name | (6R,7R)-7-[[(2E)-2-(2-Amino-4-thiazolyl)-4-carboxy-1-oxo-2-buten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97519-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-Ceftibuten | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097519409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6R,7R)-7-[[(2E)-2-(2-Amino-4-thiazolyl)-4-carboxy-1-oxo-2-buten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701101600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 97519-39-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of trans-Ceftibuten

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods related to trans-Ceftibuten. Given that this compound is primarily known as a less active isomer and metabolite of the clinically used cis-Ceftibuten, this document focuses on the synthesis of a Ceftibuten mixture and subsequent methods for the isolation and purification of the trans-isomer.

Introduction to Ceftibuten and its Isomers

Ceftibuten is a third-generation oral cephalosporin antibiotic. The active pharmaceutical ingredient (API) is the cis-isomer, ((6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid). The trans-isomer, which has the (E) configuration at the C7-side chain double bond, is also a known compound. In aqueous solutions, the isomerization of Ceftibuten is influenced by pH[1]. Studies have shown that after administration, about 10% of Ceftibuten is converted to the trans-isomer, which exhibits approximately one-eighth of the antimicrobial potency of the cis-isomer[2][3]. Therefore, the separation and quantification of these isomers are critical for quality control in drug development and manufacturing.

Synthesis of a Ceftibuten Isomeric Mixture

A direct and specific synthesis for this compound is not prominently described in the scientific literature, as the focus is on the production of the active cis-isomer. The following protocol, adapted from patent literature, describes a general method for synthesizing Ceftibuten, which is expected to yield a mixture where the cis-isomer is the major product. The trans-isomer would be present as a process-related impurity.

Overall Synthesis Workflow

The synthesis of Ceftibuten generally involves the acylation of the 7-aminocephalosporanic acid (7-ACA) core with a protected side chain, followed by deprotection.

Caption: General workflow for the synthesis of a crude Ceftibuten mixture.

Experimental Protocol for Ceftibuten Synthesis

The following is a representative experimental protocol for the synthesis of Ceftibuten.

Materials and Reagents:

-

7-aminocephalosporanic acid (7-ACA)

-

(Z)-2-(2-aminothiazol-4-yl)-4-carboxybut-2-enoic acid (or a protected derivative)

-

Acylating agent (e.g., dicyclohexylcarbodiimide (DCC) or an acid chloride)

-

Solvent (e.g., dichloromethane, acetonitrile)

-

Deprotecting agent (if necessary, e.g., trifluoroacetic acid)

-

Base (e.g., triethylamine)

-

Acid for pH adjustment (e.g., hydrochloric acid)

-

Purified water

-

Organic solvents for extraction and washing (e.g., ethyl acetate)

Procedure:

-

Side Chain Activation: In a suitable reactor, dissolve the protected (Z)-2-(2-aminothiazol-4-yl)-4-carboxybut-2-enoic acid side chain in an appropriate anhydrous organic solvent. Add the acylating agent at a controlled temperature (e.g., 0-5 °C) and stir for a specified time to form the activated side chain.

-

Acylation: In a separate reactor, suspend 7-ACA in the chosen solvent. Add a base to facilitate dissolution. Cool the suspension and add the activated side chain solution from the previous step. Allow the reaction to proceed at a controlled temperature until completion, monitored by a suitable analytical technique like HPLC.

-

Work-up and Extraction: After the reaction is complete, filter off any solid byproducts. The reaction mixture may be washed with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts. The organic layer containing the protected Ceftibuten is then collected.

-

Deprotection: Remove the protecting groups from the acylated product. The specific deprotection agent and conditions will depend on the protecting groups used.

-

Isolation of Crude Ceftibuten: After deprotection, the crude Ceftibuten is typically precipitated by adjusting the pH of the solution to its isoelectric point. The precipitate is then filtered, washed with water and/or an organic solvent, and dried under vacuum to yield the crude Ceftibuten mixture containing both cis and trans isomers.

Synthesis Data

The following table summarizes representative quantitative data from patent literature for a Ceftibuten synthesis.

| Parameter | Value |

| Yield | 85-90% |

| Purity (HPLC) | >98% (total Ceftibuten) |

Note: The literature often does not specify the isomeric ratio in the crude product.

Purification of this compound

The purification of this compound from the synthesis mixture primarily relies on chromatographic techniques due to the similar physical properties of the cis and trans isomers.

Purification Workflow

The general strategy for isolating this compound involves an initial purification to remove bulk impurities, followed by a high-resolution separation of the isomers.

Caption: Workflow for the purification and isolation of ceftibuten isomers.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is the most effective method for separating the cis and trans isomers of Ceftibuten. The methodology is scaled up from analytical HPLC methods.

Experimental Protocol:

-

System Preparation:

-

Column: A reversed-phase C18 column suitable for preparative scale.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized based on analytical scale separations.

-

Detector: UV detector set at a wavelength where both isomers have good absorbance (e.g., 254 nm or 262 nm)[4][5].

-

-

Sample Preparation: Dissolve the crude or partially purified Ceftibuten mixture in the mobile phase or a compatible solvent. Filter the sample solution to remove any particulate matter.

-

Chromatographic Separation:

-

Inject the sample solution onto the preparative HPLC column.

-

Run the separation using an isocratic or gradient elution profile that provides the best resolution between the cis and trans peaks.

-

Monitor the elution profile using the UV detector.

-

-

Fraction Collection: Collect the fractions corresponding to the elution of the this compound peak.

-

Post-Purification Processing:

-

Combine the fractions containing the purified this compound.

-

Remove the organic solvent from the mobile phase, for example, by rotary evaporation.

-

The remaining aqueous solution can be lyophilized or the product can be precipitated by pH adjustment to yield the purified this compound.

-

Analytical HPLC Parameters for Method Development:

The following table provides typical parameters for the analytical separation of Ceftibuten isomers, which can be used as a starting point for developing a preparative method.

| Parameter | Description |

| Column | Reversed-phase C18, e.g., 4.6 mm x 250 mm, 5 µm particle size[4] |

| Mobile Phase | Acetonitrile/50 mM ammonium acetate (e.g., 5:95, v/v)[4] |

| Detection | UV at 262 nm[4] |

| Flow Rate | ~1.0 mL/min |

| Column Temp. | Ambient or controlled (e.g., 25 °C) |

Fractional Crystallization

While less efficient than preparative HPLC for isomers with very similar properties, fractional crystallization can be explored as an enrichment step. This process relies on slight differences in the solubility of the cis and trans isomers in a particular solvent system.

Experimental Protocol:

-

Solvent Selection: Screen various solvent and anti-solvent systems to identify one in which the cis and trans isomers have a noticeable difference in solubility.

-

Dissolution: Dissolve the Ceftibuten isomer mixture in a minimum amount of the chosen solvent at an elevated temperature.

-

Cooling and Crystallization: Slowly cool the solution to allow for the preferential crystallization of the less soluble isomer. The cooling rate should be carefully controlled to promote the formation of pure crystals.

-

Isolation: Filter the crystals and wash with a small amount of cold solvent.

-

Analysis: Analyze the composition of the crystals and the mother liquor by HPLC to determine the extent of enrichment of the trans-isomer.

-

Iteration: The process can be repeated with the enriched fraction to further improve the purity of the this compound.

Quality Control and Analysis

The primary analytical technique for monitoring the synthesis and purification of this compound is High-Performance Liquid Chromatography (HPLC).

HPLC Analysis Workflow

Caption: Standard workflow for the HPLC analysis of ceftibuten isomers.

This guide provides a framework for the synthesis and purification of this compound, based on the available scientific and patent literature. Researchers and drug development professionals should note that the isolation of this compound is primarily a purification challenge, starting from a mixture obtained through the synthesis of the active cis-isomer. Method development and optimization, particularly for the preparative HPLC step, will be crucial for obtaining high-purity this compound for research and reference standard purposes.

References

- 1. Isomerization of ceftibuten in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. High-performance liquid chromatographic determination of ceftibuten and its metabolite in biological fluids: applications in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of trans-Ceftibuten on Bacterial Cell Walls

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftibuten is an orally administered, third-generation cephalosporin antibiotic utilized in the treatment of various bacterial infections. As with other β-lactam antibiotics, its efficacy stems from the disruption of bacterial cell wall synthesis. Ceftibuten exists as two geometric isomers: cis-ceftibuten and trans-ceftibuten. The drug is administered as the cis-isomer, which is the predominant and more biologically active form. In vivo, a minor portion (approximately 10%) of the cis-ceftibuten dose is converted to the trans-isomer.[1] This guide focuses specifically on the mechanism of action of this compound, its interaction with bacterial targets, and its comparatively reduced role in the overall antibacterial effect of the drug.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bactericidal activity of all β-lactam antibiotics, including this compound, is achieved through the inhibition of peptidoglycan synthesis, an essential process for maintaining the structural integrity of the bacterial cell wall.[1]

2.1 Targeting Penicillin-Binding Proteins (PBPs)

The molecular targets of ceftibuten are Penicillin-Binding Proteins (PBPs), a group of bacterial enzymes located on the inner side of the cytoplasmic membrane.[1] These enzymes, particularly the transpeptidases, are responsible for the final steps of cell wall assembly, which involve cross-linking the peptide side chains of adjacent glycan strands in the peptidoglycan polymer. This cross-linking provides the cell wall with its necessary strength and rigidity.

This compound, possessing the characteristic β-lactam ring, acts as a structural analog of the D-Ala-D-Ala terminus of the peptidoglycan peptide side chains. This allows it to bind to the active site of PBPs. This binding leads to the acylation of a serine residue within the PBP active site, forming a stable, covalent bond. This effectively inactivates the enzyme, halting the transpeptidation process. The resulting inhibition of cell wall maintenance and synthesis, coupled with the ongoing activity of bacterial autolytic enzymes (autolysins), leads to a loss of cell integrity and eventual cell lysis.

2.2 PBP Specificity

Studies on ceftibuten have identified PBP3 as its primary molecular target.[1] PBP3 is critically involved in septum formation during bacterial cell division. The preferential binding to this PBP is a key factor in the bactericidal effect of the parent compound, cis-ceftibuten.

Impact of Stereochemistry on Potency

The key determinant in the biological activity of this compound is its stereochemistry. The trans configuration at the C6-C7 position of the cephalosporin core results in a three-dimensional structure that is significantly different from the cis-isomer. This structural disparity leads to impaired binding affinity for the active site of PBPs.[1]

Quantitative Data

The following tables summarize the available quantitative data regarding the pharmacokinetic properties and comparative potency of ceftibuten isomers.

Table 1: Pharmacokinetic Properties of Ceftibuten Isomers

| Parameter | cis-Ceftibuten | This compound | Reference(s) |

|---|---|---|---|

| Source | Administered Drug | In vivo metabolite | [1] |

| Relative Plasma Cmax | ~94.3% of total | ~5.7% of total | [1] |

| Urinary Recovery (% of dose) | ~47% - 59% | ~6% | [2][3] |

| Plasma Protein Binding | ~65% | Not specified | [1] |

| Elimination Half-life (t½) | ~2.2 - 2.5 hours | ~3.2 hours |[1] |

Table 2: Comparative Antibacterial Potency

| Isomer | Relative Potency | Mechanism | Reference(s) |

|---|---|---|---|

| cis-Ceftibuten | 1 (Reference) | High-affinity binding to PBPs (esp. PBP3) | [1] |

| This compound | ~1/8 to 1/4 of cis-isomer | Impaired binding affinity to PBPs |[1][2] |

Table 3: Representative Minimum Inhibitory Concentrations (MICs) for cis-Ceftibuten Note: This data is for the active cis-isomer and provides context for the drug's spectrum of activity. Specific MIC data for the isolated trans-isomer is not widely reported.

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |

|---|---|---|

| Escherichia coli | ≤ 0.13 | 0.25 |

| Haemophilus influenzae | 0.03 | 0.06 |

| Moraxella catarrhalis | 0.25 | 0.5 |

| Streptococcus pneumoniae | 4.0 | 16.0 |

| Streptococcus pyogenes | ≤ 0.06 | ≤ 0.06 |

Experimental Protocols

5.1 Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the reference broth microdilution method for determining the MIC of an antimicrobial agent against a bacterial isolate, adhering to CLSI guidelines.

-

Preparation of Antimicrobial Stock: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) at a concentration at least 100-fold higher than the highest concentration to be tested.

-

Preparation of Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Within 15 minutes, dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution in Microtiter Plate:

-

Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

-

Add 200 µL of the working antimicrobial solution (at twice the desired final starting concentration) to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

-

Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no bacteria).

-

-

Inoculation: Add 10 µL of the standardized bacterial inoculum to wells 1 through 11, resulting in a final volume of 110 µL and the target inoculum of ~5 x 10⁵ CFU/mL.

-

Incubation: Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.

-

Reading Results: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

5.2 Protocol: Competitive PBP Binding Assay (IC50 Determination)

This protocol outlines a general method to determine the concentration of an unlabeled inhibitor (this compound) required to inhibit 50% of the binding of a labeled β-lactam (e.g., fluorescently-labeled penicillin) to its PBP targets.

-

Membrane Preparation:

-

Grow the target bacterial strain to mid-logarithmic phase and harvest by centrifugation.

-

Wash the cell pellet with an appropriate buffer (e.g., 10 mM Tris-HCl, pH 8.0).

-

Lyse the cells using a French press or sonication.

-

Perform a low-speed centrifugation to remove intact cells, followed by a high-speed ultracentrifugation to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in buffer. Determine the total protein concentration (e.g., via BCA assay).

-

-

Competition Reaction:

-

In a series of microcentrifuge tubes, add a fixed amount of the prepared bacterial membranes (e.g., 50 µg of total protein).

-

Add increasing concentrations of the unlabeled competitor, this compound, to the tubes. Include a control with no competitor.

-

Incubate at room temperature for a defined period (e.g., 15 minutes) to allow the competitor to bind to the PBPs.

-

-

Labeling Reaction:

-

Add a fixed, non-saturating concentration of a labeled β-lactam probe (e.g., Bocillin-FL, a fluorescent penicillin derivative) to each tube.

-

Incubate for a further 10-15 minutes at a specified temperature (e.g., 30°C) to allow the probe to bind to any available PBPs.

-

-

Quenching and Separation:

-

Stop the reaction by adding a vast excess of a cold (unlabeled) broad-spectrum β-lactam (e.g., ampicillin) and placing the samples on ice.

-

Separate the PBP-bound probe from the unbound probe. This is typically done by denaturing the proteins and separating them via SDS-PAGE.

-

-

Detection and Quantification:

-

Visualize the labeled PBPs using a fluorescence imager.

-

Quantify the fluorescence intensity of the PBP bands in each lane.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the no-competitor control.

-

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

References

An In-depth Technical Guide to the Physicochemical Properties of Crystalline trans-Ceftibuten

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceftibuten, a third-generation oral cephalosporin, is primarily available as the cis-isomer, which is the active pharmaceutical ingredient. During synthesis and metabolism, its geometric isomer, trans-ceftibuten, can be formed. As a potential impurity and a metabolite with significantly lower antibacterial activity, a thorough understanding of the physicochemical properties of crystalline this compound is crucial for drug development, formulation, and quality control. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, outlines detailed experimental protocols for its characterization, and presents logical workflows for its analysis. Due to the limited availability of public experimental data specifically for the crystalline trans-isomer, this guide combines reported data for ceftibuten (unspecified isomer), computed data for the trans-isomer, and established analytical methodologies to provide a thorough scientific resource.

Introduction

Ceftibuten is a β-lactam antibiotic effective against a broad spectrum of Gram-negative bacteria. It is stable in the presence of many β-lactamases. The active form of the drug is the cis-(Z)-isomer. The trans-(E)-isomer of ceftibuten is a known metabolite and a potential impurity in the drug substance.[1] It is reported that about 10% of ceftibuten is converted to the trans-isomer in vivo, which possesses approximately 1/8th of the antimicrobial potency of the cis-isomer.[2] Therefore, the characterization and control of this compound are critical aspects of pharmaceutical development and manufacturing. This guide focuses on the physicochemical properties of the crystalline form of this compound.

Chemical and Physical Properties

While specific experimental data for crystalline this compound is scarce in publicly available literature, a combination of computed data and information from related ceftibuten forms provides valuable insights.

General Properties

A summary of the general chemical and physical properties of this compound is presented in Table 1. These are primarily computed properties sourced from chemical databases.

Table 1: General Properties of this compound

| Property | Value | Source |

| Chemical Name | (6R,7R)-7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | [3] |

| Molecular Formula | C₁₅H₁₄N₄O₆S₂ | [3] |

| Molecular Weight | 410.4 g/mol | [3] |

| CAS Number | 97519-40-9 | [3] |

| Appearance | Assumed to be a crystalline solid, similar to the cis-isomer which is a white to pale yellowish-white crystalline powder.[4] | - |

| pKa (Predicted) | 2.99 ± 0.50 (Strongest Acidic) | [5] |

Solubility

A summary of known and predicted solubility for ceftibuten is provided in Table 2.

Table 2: Solubility of Ceftibuten

| Solvent | Solubility | Isomer/Form | Source |

| N,N-Dimethylformamide | Freely Soluble | Ceftibuten | [4] |

| Dimethyl Sulfoxide | Freely Soluble | Ceftibuten | [4] |

| Water | Practically Insoluble | Ceftibuten | [4] |

| Water | 7.05e-02 g/L (Computed) | Ceftibuten | [2] |

| Ethanol (95) | Practically Insoluble | Ceftibuten | [4] |

| Diethyl Ether | Practically Insoluble | Ceftibuten | [4] |

Experimental Protocols

This section details the experimental methodologies for the comprehensive physicochemical characterization of crystalline this compound.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

A stability-indicating HPLC method is essential for the separation and quantification of this compound from the cis-isomer and other degradation products.

Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A mixture of a phosphate buffer and a suitable organic modifier like acetonitrile. The exact composition may need optimization.

-

Detection: UV detection at a wavelength where both isomers have significant absorbance, typically around 254 nm or 262 nm.[4]

-

Flow Rate: Typically 1.0 mL/min.

-

Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).

-

Sample Preparation: Dissolve the sample in a suitable solvent, such as the mobile phase, to an appropriate concentration.

The Japanese Pharmacopoeia describes an HPLC method where the trans-isomer is eluted after the cis-isomer.[4]

X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) or X-ray powder diffraction (XRPD) can be used to determine the crystal structure and confirm the crystalline nature of this compound.

Protocol (based on the study of cis-ceftibuten by Nisbet et al., 2022): [1][6][7][8]

-

Crystal Growth: Suitable single crystals of this compound would need to be grown, for example, by slow evaporation from a suitable solvent or solvent mixture.

-

Data Collection: A single crystal is mounted on a diffractometer. Data is collected at a controlled temperature (e.g., 100 K) using a specific X-ray source (e.g., Mo Kα radiation).

-

Structure Solution and Refinement: The collected data is used to solve and refine the crystal structure using appropriate software. This will provide information on the unit cell parameters, space group, and atomic coordinates.

-

XRPD: For a polycrystalline sample, an XRPD pattern can be collected and compared to a simulated powder pattern from the single-crystal data to confirm phase purity. A recent study on anhydrous and hydrated ceftibuten revealed that it exists as a zwitterion in the solid state.[1][6][7][8]

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal properties of the crystalline material, such as melting point, decomposition temperature, and the presence of solvates.

Protocol:

-

Instrumentation: A calibrated DSC and TGA instrument.

-

Sample Preparation: A few milligrams of the crystalline this compound are weighed into an appropriate pan (e.g., aluminum).

-

DSC Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge. The heat flow is measured as a function of temperature to detect thermal events like melting and decomposition.

-

TGA Analysis: The sample is heated at a constant rate under a nitrogen purge, and the change in mass is recorded as a function of temperature to detect desolvation or decomposition.

Spectroscopic Analysis

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the molecular structure and functional groups of this compound.

IR Spectroscopy Protocol:

-

Method: The infrared absorption spectrum can be determined using the paste method.[4]

-

Analysis: The positions of absorption bands corresponding to functional groups (e.g., C=O of the β-lactam ring, N-H, C=C) are identified and compared to the known spectrum of the cis-isomer.

NMR Spectroscopy Protocol:

-

Instrumentation: A high-field NMR spectrometer.

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Analysis: ¹H and ¹³C NMR spectra are acquired. The chemical shifts and coupling constants of the protons and carbons in the trans-isomer will differ from those of the cis-isomer, particularly for the atoms near the C=C double bond, allowing for unambiguous identification.

Mandatory Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of crystalline this compound.

Caption: Workflow for the physicochemical characterization of crystalline this compound.

Logical Relationship for Isomer Differentiation

The following diagram illustrates the logical relationship of how different analytical techniques contribute to the differentiation of cis- and this compound.

Caption: Analytical techniques for differentiating cis- and this compound isomers.

Conclusion

The physicochemical properties of crystalline this compound are of significant interest in the pharmaceutical industry due to its role as a metabolite and potential impurity of the active cis-isomer. While comprehensive experimental data for the trans-isomer is not widely published, this guide provides a framework for its characterization based on computed data and established analytical techniques. The detailed experimental protocols and logical workflows presented herein offer a valuable resource for researchers and drug development professionals involved in the analysis and control of ceftibuten and its related substances. Further research to determine the experimental values for properties such as solubility, melting point, and pKa of crystalline this compound is warranted to build a more complete understanding of this compound.

References

- 1. Crystal structures of anhydrous and hydrated ceftibuten - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ceftibuten | C15H14N4O6S2 | CID 5282242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C15H14N4O6S2 | CID 6398762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. Ceftibuten | 97519-39-6 [amp.chemicalbook.com]

- 6. Crystal structures of anhydrous and hydrated ceftibuten - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

- 8. researchgate.net [researchgate.net]

The Isomeric Journey of Ceftibuten: A Technical Guide to the Discovery and Development of trans-Ceftibuten

Introduction

Ceftibuten, a third-generation oral cephalosporin, has been a noteworthy agent in the armamentarium against bacterial infections since its introduction. Marketed primarily as the cis-isomer, its clinical efficacy is well-documented. However, the in vivo transformation of ceftibuten into its trans-isomer introduces a layer of complexity to its pharmacokinetic and pharmacodynamic profile. This technical guide provides an in-depth exploration of the discovery, developmental history, and key characteristics of trans-ceftibuten, with a focus on the scientific data and experimental methodologies relevant to researchers, scientists, and drug development professionals.

Discovery and Developmental History

Ceftibuten was discovered and developed by the Japanese pharmaceutical company Shionogi & Co., Ltd.[1][2] It received its initial US NDA approval in 1995.[2] During its development, it was recognized that the administered cis-isomer of ceftibuten undergoes isomerization in vivo to form its geometric isomer, this compound.[3][4] This metabolite was identified as a significant component in plasma and urine, necessitating a thorough characterization of its properties.[4]

This compound is now utilized as a fully characterized chemical compound and reference standard for analytical method development, validation, and quality control applications in the synthesis and formulation stages of ceftibuten drug development.[5]

Mechanism of Action

Like all β-lactam antibiotics, the bactericidal action of ceftibuten stems from its ability to inhibit the synthesis of the bacterial cell wall. It achieves this by binding to essential target proteins known as penicillin-binding proteins (PBPs).[3][4] This acylation of PBPs prevents the final transpeptidation step in peptidoglycan synthesis, leading to cell lysis and death.

A crucial aspect of this compound is its significantly reduced antimicrobial potency compared to its cis-counterpart. Studies have consistently shown that the trans-isomer is approximately eight times less active.[3][4] While specific binding affinity data for this compound to various PBPs is not extensively published, this reduced activity suggests a lower affinity for the target PBPs.

Data Presentation

Comparative Antibacterial Activity

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | ≤0.13 | ≤0.25 |

| Haemophilus influenzae | ≤0.13 | 0.06 - 2 |

| Moraxella catarrhalis | 4 | 0.25 - 4 |

| Streptococcus pneumoniae (penicillin-susceptible) | 4 | 4 |

| Streptococcus pyogenes | 0.5 | 0.5 |

Data compiled from multiple sources.

Pharmacokinetic Parameters of cis- and this compound in Healthy Adults

A recent Phase 1, randomized, double-blind, placebo-controlled study (NCT03939429) provided detailed pharmacokinetic data for both isomers following single and multiple oral doses of ceftibuten.[6][7][8][9][10]

Table 1: Single Dose Pharmacokinetic Parameters (Mean ± SD) [6][7][8]

| Parameter | Dose | cis-Ceftibuten | This compound |

| Cmax (mg/L) | 400 mg | 17.6 | 1.1 |

| 600 mg | 24.1 | 1.5 | |

| 800 mg | 28.1 | 2.2 | |

| Tmax (h) | 400-800 mg | 2.3 - 2.4 | 3.3 - 3.5 |

| AUC0–12 (mg·h/L) | 400 mg | 89.9 | 7.9 |

| 600 mg | 126.8 | 10.9 | |

| 800 mg | 158.5 | 14.8 | |

| t½ (h) | 400-800 mg | 2.7 - 3.1 | 3.0 - 3.5 |

| Urinary Excretion (Ae) over 48h (mg) | 400 mg | 332.6 | 43.8 |

| 600 mg | 521.1 | - | |

| 800 mg | - | 92.7 | |

| Renal Clearance (CLR) (L/h) | 400-800 mg | 3.1 - 4.2 | 4.8 - 6.3 |

Table 2: Multiple Dose Pharmacokinetic Parameters (Mean ± SD) on Day 10 [6][8]

| Parameter | Dose | cis-Ceftibuten | This compound |

| Cmax (mg/L) | 400 mg (twice daily) | 21.7 | 1.4 |

| 600 mg (twice daily) | 28.1 | 1.9 | |

| 800 mg (twice daily) | 38.8 | 2.8 | |

| AUC0–12 (mg·h/L) | 400 mg (twice daily) | 102.8 | 9.9 |

| 600 mg (twice daily) | 142.1 | 13.5 | |

| 800 mg (twice daily) | 185.7 | 18.5 |

Experimental Protocols

Quantification of cis- and this compound in Human Plasma and Urine by LC-MS/MS

This protocol is based on the methodology employed in the Phase 1 clinical trial NCT03939429.[6][9][10]

Objective: To determine the concentrations of cis- and this compound in human plasma and urine samples.

Materials:

-

Human plasma and urine samples

-

cis-Ceftibuten and this compound reference standards

-

Acetonitrile (ACN), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

LC-MS/MS system (e.g., UPLC coupled to a tandem mass spectrometer)

-

Analytical column (e.g., ACQUITY UPLC HSS T3 C18, 2.1 × 100 mm, 1.8 µm)

Sample Preparation (Plasma):

-

To a 1.5 mL microcentrifuge tube, add a known volume of plasma (e.g., 100 µL).

-

Add an appropriate internal standard.

-

Precipitate proteins by adding a threefold volume of cold acetonitrile.

-

Vortex for 1 minute to ensure thorough mixing.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Chromatographic Conditions:

-

Column: ACQUITY UPLC HSS T3 C18 (2.1 × 100 mm), 1.8 µm

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.2 mL/min

-

Gradient: A suitable gradient to ensure separation of the two isomers. For example:

-

0-1 min: 95% A

-

1-5 min: Linear gradient to 5% A

-

5-7 min: Hold at 5% A

-

7-8 min: Return to 95% A

-

8-10 min: Column re-equilibration

-

-

Injection Volume: 5 µL

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for cis-ceftibuten, this compound, and the internal standard.

In Vitro Isomerization of ceftibuten in the Presence of Human Serum Albumin

This protocol is based on studies investigating the factors influencing the isomerization of ceftibuten.

Objective: To evaluate the rate of isomerization of cis-ceftibuten to this compound in the presence of human serum albumin (HSA).

Materials:

-

cis-Ceftibuten stock solution

-

Human Serum Albumin (HSA)

-

Phosphate buffered saline (PBS), pH 7.4

-

Incubator or water bath at 37°C

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

Procedure:

-

Prepare a solution of HSA in PBS at a physiologically relevant concentration (e.g., 40 mg/mL).

-

Prepare a control solution of PBS without HSA.

-

Spike both the HSA solution and the control solution with a known concentration of cis-ceftibuten stock solution.

-

Incubate the solutions at 37°C.

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

-

Immediately stop the reaction by adding a protein precipitating agent (e.g., cold acetonitrile) to the aliquots from the HSA solution. Centrifuge to remove the precipitated protein. The aliquots from the control solution can be directly analyzed.

-

Analyze the samples by HPLC to determine the concentrations of both cis- and this compound.

-

Plot the concentration of this compound as a function of time to determine the rate of isomerization under both conditions.

Mandatory Visualizations

Caption: Interaction of ceftibuten isomers with penicillin-binding proteins.

References

- 1. Pipeline | Innovation | Shionogi Inc. - A Discovery-Based Pharmaceutical Company [shionogi.com]

- 2. shionogi.com [shionogi.com]

- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Ceftibuten | C15H14N4O6S2 | CID 5282242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | Axios Research [axios-research.com]

- 6. A phase I, randomized, double-blind, placebo-controlled, ascending single- and multiple-dose study of the pharmacokinetics, safety, and tolerability of oral ceftibuten in healthy adult subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A phase I, randomized, double-blind, placebo-controlled, ascending single- and multiple-dose study of the pharmacokinetics, safety, and tolerability of oral ceftibuten in healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. journals.asm.org [journals.asm.org]

- 10. Pharmacokinetics and safety of single and repeat doses of ceftibuten in healthy participants: a phase 1 dose escalation study - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of trans-Ceftibuten: A Guide to Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques employed in the structural elucidation of trans-Ceftibuten. As a known geometric isomer and metabolite of the active pharmaceutical ingredient (cis-Ceftibuten), the accurate characterization of the trans-isomer is critical for impurity profiling, stability studies, and ensuring pharmaceutical quality and safety.

While detailed spectroscopic data for isolated this compound is not extensively published, this guide consolidates the available data for the cis-isomer and provides a comparative analysis based on established spectroscopic principles to predict the characteristics of this compound.

Introduction to Ceftibuten and its Isomerism

Ceftibuten is a third-generation oral cephalosporin antibiotic. The active form is the cis-isomer (Z-isomer). During synthesis and under certain conditions, it can isomerize to the less active this compound (E-isomer). The structural difference lies in the geometry around the double bond in the C-7 side chain. This seemingly minor change has significant implications for its biological activity and necessitates distinct analytical characterization.

Spectroscopic Techniques for Structural Elucidation

A multi-faceted spectroscopic approach is essential for the unambiguous identification and structural confirmation of this compound. This typically involves a combination of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for distinguishing between the cis and trans isomers of Ceftibuten, primarily through the analysis of proton-proton coupling constants (³J) across the double bond.

¹H NMR Spectroscopy Data

| Assignment | cis-Ceftibuten (Experimental Data) | This compound (Predicted) | Rationale for Prediction |

| Olefinic Proton | ~6.3 ppm (singlet or triplet) | Expected to be a triplet with a larger coupling constant | The key difference lies in the ³J(H,H) coupling constant across the double bond. For the trans configuration, the coupling constant is typically larger (around 12-18 Hz) compared to the cis configuration (around 6-12 Hz). This would result in a more widely split signal for the olefinic proton in the trans-isomer. |

| α-proton of β-lactam ring | ~5.8 ppm (quartet) | Similar chemical shift expected | The local electronic environment is largely unchanged by the remote isomerism. |

| β-proton of β-lactam ring | ~5.1 ppm (doublet) | Similar chemical shift expected | The local electronic environment is largely unchanged by the remote isomerism. |

| Methylene protons adjacent to the double bond | ~3.2 ppm (doublet) | Similar chemical shift expected | The local electronic environment is largely unchanged by the remote isomerism. |

¹³C NMR Spectroscopy Data

| Assignment | Ceftibuten (General Predicted Range) | Expected Difference for trans-Isomer |

| Carbonyl (β-lactam) | 160-170 ppm | Minimal change |

| Carbonyl (amide) | 165-175 ppm | Minimal change |

| Carbonyl (acid) | 170-180 ppm | Minimal change |

| Olefinic carbons | 120-140 ppm | Subtle shifts due to steric effects. The γ-effect might cause a slight upfield shift for the carbon atoms in the more sterically hindered cis-isomer compared to the trans-isomer. |

| β-lactam carbons | 40-60 ppm | Minimal change |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the molecule. While the spectra of cis- and this compound are expected to be very similar, subtle differences, particularly in the fingerprint region, can be used for differentiation.

| Functional Group | cis-Ceftibuten (Experimental Data) (cm⁻¹) | This compound (Predicted) (cm⁻¹) | Rationale for Prediction |

| O-H stretch (carboxylic acid) | ~3249 (broad) | ~3249 (broad) | Unlikely to be significantly affected by the isomerism. |

| C=O stretch (β-lactam) | ~1772 | ~1772 | The core β-lactam ring vibration should remain consistent. |

| C=O stretch (carboxylic acid) | ~1700 | ~1700 | Unlikely to be significantly affected. |

| C=O stretch (amide) | ~1651 | ~1651 | Amide I band is not expected to shift significantly. |

| N-H bend (amide) | ~1544 | ~1544 | Amide II band is not expected to shift significantly. |

| C=C stretch | Weak, around 1640 | Weak, around 1640 | May be difficult to observe and differentiate. |

| Out-of-plane C-H bend (alkene) | Not specified | ~960-980 | The out-of-plane C-H bending vibration for a trans-disubstituted alkene typically appears in this region as a strong band, which can be a key differentiator from the cis-isomer (which has a band around 675-730 cm⁻¹). |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. Both cis- and this compound have the same molecular weight. However, their fragmentation patterns under certain ionization techniques might show differences in the relative abundances of fragment ions due to the different stereochemistry, which can influence fragmentation pathways.

| Parameter | Value for both cis- and this compound |

| Molecular Formula | C₁₅H₁₄N₄O₆S₂ |

| Molecular Weight | 410.42 g/mol |

| Predicted Fragmentation | Notes |

| β-lactam ring cleavage | A common fragmentation pathway for cephalosporins. The relative intensities of fragments resulting from the cleavage of the β-lactam and dihydrothiazine rings might differ between the isomers due to stereochemical influences on the stability of the transition states leading to fragmentation. |

| Side-chain fragmentation | Cleavage of the C-7 amide side chain is expected. Differences in the abundance of ions resulting from the fragmentation of the butenoic acid side chain might be observed. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for detecting the presence of chromophores. The π-system in the C-7 side chain, conjugated with the aminothiazole ring, is the primary chromophore.

| Parameter | cis-Ceftibuten (Experimental Data) | This compound (Predicted) | Rationale for Prediction |

| λmax | 261-265 nm (in 0.1 M phosphate buffer, pH 8.0) | A slight bathochromic (red) shift is possible. | The trans-isomer is generally less sterically hindered, allowing for better planarity of the conjugated system. This enhanced planarity can lead to a slight shift of the absorption maximum to a longer wavelength and potentially a higher molar absorptivity (ε). |

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible spectroscopic data. The following are generalized protocols that should be optimized for the specific instrumentation and sample availability.

Sample Preparation

-

Isolation of this compound: As this compound is typically present as an impurity, it must first be isolated from the cis-isomer. This is commonly achieved using preparative High-Performance Liquid Chromatography (HPLC).

-

Purity Check: The purity of the isolated this compound should be confirmed by analytical HPLC before proceeding with spectroscopic analysis.

-

Solvent Selection: The choice of solvent is critical, especially for NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for Ceftibuten. For UV-Vis, a buffered aqueous solution is often used.

¹H and ¹³C NMR Spectroscopy

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Sample: 5-10 mg of the isolated isomer dissolved in ~0.6 mL of DMSO-d₆.

-

Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

-

¹H NMR Parameters:

-

Pulse sequence: Standard single pulse.

-

Acquisition time: 2-3 seconds.

-

Relaxation delay: 5 seconds.

-

Number of scans: 16 or more for good signal-to-noise.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024 or more may be required.

-

FT-IR Spectroscopy

-

Instrument: FT-IR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

-

Sample Preparation: Attenuated Total Reflectance (ATR) is often the simplest method. Alternatively, prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr.

-

Parameters:

-

Resolution: 4 cm⁻¹.

-

Scan range: 4000-400 cm⁻¹.

-

Number of scans: 32-64.

-

Mass Spectrometry

-

Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1 µg/mL.

-

Parameters:

-

Ionization mode: ESI positive.

-

Mass range: m/z 50-1000.

-

Tandem MS (MS/MS): Perform fragmentation of the parent ion (m/z ~411.0 for [M+H]⁺) to obtain the fragmentation pattern.

-

UV-Vis Spectroscopy

-

Instrument: Dual-beam UV-Vis spectrophotometer.

-

Sample Preparation: Prepare a solution of the sample in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0) to achieve an absorbance between 0.2 and 1.0.

-

Parameters:

-

Scan range: 200-400 nm.

-

Blank: Use the same buffer as used for the sample.

-

Visualized Workflows

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Conclusion

The structural elucidation of this compound relies on a comparative spectroscopic analysis with its cis-isomer. While obtaining a pure standard of this compound is the first critical step, the subsequent application of NMR, FT-IR, MS, and UV-Vis spectroscopy can provide the necessary data for its unambiguous identification. The key differentiating features are expected to be the proton-proton coupling constant in ¹H NMR and the out-of-plane C-H bending vibration in FT-IR. This guide provides the foundational knowledge and methodologies for researchers to confidently approach the spectroscopic analysis of this compound.

In Vitro Conversion of cis-Ceftibuten to trans-Ceftibuten: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro conversion of cis-ceftibuten to its trans-isomer. Ceftibuten, an orally administered third-generation cephalosporin, is primarily active in its cis-conformation. However, it undergoes isomerization to the less active trans-ceftibuten both in vitro and in vivo.[1][2] Understanding the dynamics of this conversion is crucial for drug formulation, stability studies, and pharmacokinetic modeling. This guide details the experimental protocols for studying this isomerization, presents quantitative data on the conversion kinetics, and illustrates the key processes and relationships through diagrams.

Factors Influencing Isomerization

The conversion of cis-ceftibuten to this compound is influenced by several factors, most notably pH and the presence of proteins like human serum albumin (HSA).

-

pH: The isomerization rate is significantly affected by the pH of the aqueous solution.[3] This is due to the dissociation of the carboxylic acid and aminothiazole groups on the ceftibuten molecule.[3] The pKa values for the 4-carboxylic acid, 7-carboxylic acid, and 7-aminothiazole groups have been determined to be 2.3, 3.2, and 4.5, respectively.[3] The ionization state of these groups influences the electron distribution around the double bond in the C7-side chain, thereby affecting the rate of isomerization.[3]

-

Human Serum Albumin (HSA): In human serum, the isomerization of cis-ceftibuten is accelerated by the presence of albumin. It is suggested that the binding of ceftibuten to albumin is a driving force for this conversion.

Quantitative Data on Isomerization

The following table summarizes the pharmacokinetic parameters of cis- and this compound observed in human studies. While these are in vivo data, they provide context for the relative amounts of the two isomers. In vivo, approximately 10% of cis-ceftibuten is converted to the trans-isomer.[1][2] The trans-isomer has about one-eighth the antimicrobial potency of the cis-isomer.[1]

| Parameter | cis-Ceftibuten | This compound | Reference |

| Elimination Half-life (t½) | ~2-3 hours | ~3.1-3.2 hours | [4][5] |

| Time to Peak Plasma Concentration (Tmax) | ~2-3 hours | ~3.3-4.8 hours | [4][5] |

| Plasma Protein Binding | ~65% | Not explicitly stated | [1][5] |

| Urinary Recovery (as % of dose) | ~60-70% | ~10-20% | [4][6] |

Experimental Protocols

In Vitro Isomerization of Ceftibuten in Aqueous Solution (pH-dependent)

This protocol is adapted from the methodology described by Hashimoto and Hirano (1998).[3]

Objective: To determine the kinetics of cis-ceftibuten isomerization at different pH values.

Materials:

-

cis-Ceftibuten reference standard

-

Buffer solutions of various pH values (e.g., phosphate buffers, citrate buffers)

-

Water bath or incubator

-

HPLC system with UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Buffer Preparation: Prepare a series of buffer solutions with precise pH values covering the range of interest (e.g., pH 2 to 8).

-

Sample Preparation: Dissolve a known amount of cis-ceftibuten in each buffer solution to a final concentration of approximately 100 µg/mL.

-

Incubation: Incubate the solutions at a constant temperature (e.g., 37°C) in a water bath.

-

Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

-

Sample Analysis: Immediately analyze the samples by HPLC to determine the concentrations of cis- and this compound.

In Vitro Isomerization of Ceftibuten in the Presence of Human Serum Albumin (HSA)

Objective: To evaluate the effect of HSA on the isomerization rate of cis-ceftibuten.

Materials:

-

cis-Ceftibuten reference standard

-

Human Serum Albumin (HSA)

-

Phosphate buffered saline (PBS), pH 7.4

-

Acetonitrile

-

Dichloromethane

-

Centrifuge

-

HPLC system with UV detector

Procedure:

-

Solution Preparation: Prepare a solution of HSA in PBS at a physiological concentration (e.g., 40 mg/mL). Prepare a stock solution of cis-ceftibuten.

-

Incubation: Add cis-ceftibuten to the HSA solution to a final concentration of 10 µg/mL. Incubate at 37°C.

-

Sampling: At various time points, withdraw an aliquot of the reaction mixture.

-

Protein Precipitation: To 100 µL of the sample, add 200 µL of cold acetonitrile to precipitate the HSA. Vortex briefly. Add 100 µL of dichloromethane and vortex again.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated protein.

-

Sample Analysis: Carefully collect the supernatant and inject it into the HPLC system.

HPLC Analysis of Ceftibuten Isomers

This method is based on established procedures for the analysis of ceftibuten in biological fluids.

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A mixture of a buffer (e.g., 50 mM ammonium acetate) and an organic modifier (e.g., acetonitrile) in a ratio of approximately 95:5 (v/v).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 262 nm

-

Column Temperature: 40°C

-

Injection Volume: 20 µL

Visualizations

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Ceftibuten | C15H14N4O6S2 | CID 5282242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isomerization of ceftibuten in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A phase I, randomized, double-blind, placebo-controlled, ascending single- and multiple-dose study of the pharmacokinetics, safety, and tolerability of oral ceftibuten in healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

The Antimicrobial Potency of Ceftibuten's Trans-Isomer: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antimicrobial potency of the trans-isomer of Ceftibuten. While the cis-isomer is the active therapeutic component, the formation of the trans-isomer in vivo necessitates a clear understanding of its antimicrobial characteristics. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of key concepts.

Introduction to Ceftibuten and its Isomers

Ceftibuten is a third-generation oral cephalosporin antibiotic.[1] Its chemical structure features a double bond in the C-7 side chain, leading to the existence of two geometric isomers: cis and trans. The therapeutically active form is the cis-isomer. In vivo, a portion of the cis-isomer undergoes isomerization to the less active trans-isomer.[2] Studies have shown that approximately 10% of an administered dose of ceftibuten is converted to the trans-isomer.[2][3]

Mechanism of Action

The antimicrobial action of ceftibuten, for both its cis and trans isomers, is the inhibition of bacterial cell wall synthesis.[1] This is achieved through binding to essential penicillin-binding proteins (PBPs) located in the bacterial cell wall. The binding to these proteins inhibits the transpeptidation step in peptidoglycan synthesis, which is crucial for maintaining the integrity of the cell wall. This disruption leads to cell lysis and bacterial death. The difference in antimicrobial potency between the two isomers is primarily attributed to a lower binding affinity of the trans-isomer to these PBP targets.

Quantitative Antimicrobial Potency

The most significant finding regarding the antimicrobial potency of the trans-isomer of ceftibuten is its substantially reduced activity compared to the cis-isomer. Multiple sources consistently report that the trans-isomer of ceftibuten is approximately 1/8th as antimicrobially potent as the cis-isomer .[3][4]

While specific Minimum Inhibitory Concentration (MIC) data for the purified trans-isomer is not widely published, the following table summarizes the MIC values for ceftibuten (predominantly the cis-isomer) against a range of common pathogens. Researchers can estimate the MIC for the trans-isomer by multiplying the values in this table by a factor of approximately eight.

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | ≤0.13 | 0.25 |

| Haemophilus influenzae | 0.06 | 0.06-2 |

| Moraxella catarrhalis | 0.25 | 0.25-4 |

| Streptococcus pneumoniae | 1.0 | 4.0 |

| Streptococcus pyogenes | 0.06 | 0.12 |

Note: MIC50 and MIC90 represent the minimum concentration of the antibiotic required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Experimental Protocols

The determination of the antimicrobial potency of the trans-isomer of ceftibuten would necessitate its separation from the cis-isomer, followed by standard antimicrobial susceptibility testing.

Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of the cis and trans isomers of ceftibuten from biological fluids or prepared mixtures. While specific protocols may vary, a typical approach would involve a reverse-phase C18 column with a suitable mobile phase, allowing for the differential elution and collection of each isomer.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The following is a detailed methodology for determining the MIC of the purified trans-isomer of ceftibuten, based on established antimicrobial susceptibility testing protocols.

Objective: To determine the minimum concentration of the trans-isomer of ceftibuten that inhibits the visible growth of a specific bacterial strain.

Materials:

-

Purified trans-isomer of Ceftibuten

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile diluents (e.g., sterile water or saline)

-

Incubator at 35°C ± 2°C

Procedure:

-

Preparation of Stock Solution: A stock solution of the purified trans-isomer of ceftibuten is prepared in a suitable solvent and then diluted in CAMHB to a concentration that is twice the highest concentration to be tested.

-

Serial Dilutions: In a 96-well microtiter plate, serial two-fold dilutions of the trans-isomer are prepared in CAMHB. This creates a range of concentrations to test.

-

Inoculum Preparation: A suspension of the test bacterium is prepared from a fresh culture and its turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Each well containing the serially diluted trans-isomer is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are also included.

-

Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: After incubation, the plate is visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the trans-isomer of ceftibuten that completely inhibits visible growth of the bacterium.

Visualizations

The following diagrams illustrate key concepts related to the trans-isomer of ceftibuten.

Caption: In vivo conversion of the active cis-isomer to the less potent trans-isomer.

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

References

- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 2. Pharmacokinetics and safety of single and repeat doses of ceftibuten in healthy participants: a phase 1 dose escalation study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 97519-40-9 | Benchchem [benchchem.com]

- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

Molecular Modeling of trans-Ceftibuten Binding to Penicillin-Binding Proteins: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular modeling approaches used to investigate the binding of trans-ceftibuten, a third-generation cephalosporin antibiotic, to its primary target, Penicillin-Binding Protein 3 (PBP3). As bacterial resistance to β-lactam antibiotics continues to be a global health crisis, detailed structural and energetic analyses of these interactions are paramount for the development of novel and more effective therapeutic agents. This document outlines the methodologies for in silico investigation, from initial molecular docking to extensive molecular dynamics simulations and binding free energy calculations. While specific experimental data for this compound are limited in publicly available literature, this guide synthesizes established protocols and presents a hypothetical, yet plausible, model of the binding interaction, complete with quantitative data and detailed procedural descriptions. The aim is to provide a robust framework for researchers to conduct similar computational studies.

Introduction

This compound is a third-generation oral cephalosporin with a mechanism of action centered on the inhibition of bacterial cell wall synthesis.[1] This is achieved through the acylation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[2] The primary target of ceftibuten is PBP3, an enzyme crucial for septum formation during bacterial cell division.[3] Inhibition of PBP3 leads to the formation of filamentous cells and ultimately results in bacterial lysis and death.[2]

Molecular modeling has become an indispensable tool in drug discovery and development, offering atomic-level insights into drug-target interactions. Techniques such as molecular docking and molecular dynamics (MD) simulations can predict the binding pose of a ligand, elucidate the key intermolecular interactions, and quantify the binding affinity.[4] This guide details a hypothetical, yet representative, molecular modeling study of this compound's interaction with Escherichia coli PBP3, providing a blueprint for such in silico investigations.

Data Presentation: A Plausible Binding Model

The following tables summarize the hypothetical quantitative data derived from a simulated molecular modeling study of this compound binding to the active site of E. coli PBP3 (PDB ID: 4BJP).

Table 1: Molecular Docking and Binding Free Energy Calculations

| Parameter | Value | Method |

| Binding Affinity (Docking Score) | -9.8 kcal/mol | AutoDock Vina |

| Estimated Inhibition Constant (Ki) | 150 nM | AutoDock Vina |

| Binding Free Energy (ΔG_bind) | -45.6 ± 3.2 kcal/mol | MM-PBSA |

| Van der Waals Energy (ΔE_vdW) | -52.1 ± 2.5 kcal/mol | MM-PBSA |

| Electrostatic Energy (ΔE_elec) | -18.9 ± 1.8 kcal/mol | MM-PBSA |

| Polar Solvation Energy (ΔG_pol) | 30.5 ± 2.1 kcal/mol | MM-PBSA |

| Non-polar Solvation Energy (ΔG_npol) | -5.1 ± 0.7 kcal/mol | MM-PBSA |

Table 2: Analysis of Molecular Dynamics Simulation (100 ns)

| Parameter | Value | Description |

| RMSD of PBP3 (backbone) | 1.8 ± 0.3 Å | Measures the deviation of the protein backbone from the initial structure. |

| RMSD of this compound | 0.9 ± 0.2 Å | Measures the deviation of the ligand from its initial docked pose. |

| Radius of Gyration (Rg) of PBP3 | 22.5 ± 0.5 Å | Indicates the compactness of the protein structure during the simulation. |

Table 3: Key Intermolecular Interactions

| Interaction Type | PBP3 Residue | This compound Atom | Distance (Å) | Occupancy (%) |

| Covalent Bond | SER307 (Oγ) | β-lactam Carbonyl C | 1.4 | 100 |

| Hydrogen Bond | THR487 (Oγ1) | Carboxylate O | 2.8 ± 0.4 | 85 |

| Hydrogen Bond | ASN361 (Nδ2) | Amide O | 3.1 ± 0.5 | 72 |

| Hydrogen Bond | SER359 (Oγ) | Thiazole N | 2.9 ± 0.3 | 91 |

| Salt Bridge | LYS300 (Nζ) | Carboxylate O | 3.5 ± 0.6 | 65 |

Experimental Protocols

This section provides a detailed methodology for the key experiments cited in this guide.

Molecular Docking

-

Protein Preparation:

-

The crystal structure of E. coli PBP3 is obtained from the Protein Data Bank (PDB ID: 4BJP).[4]

-

Water molecules and any co-crystallized ligands are removed.

-

Polar hydrogens are added, and Kollman charges are assigned to the protein using AutoDock Tools.

-

-

Ligand Preparation:

-

The 3D structure of this compound is obtained from the PubChem database.

-

Gasteiger charges are computed, and rotatable bonds are defined using AutoDock Tools.

-

-

Docking Simulation:

-

A grid box is defined to encompass the active site of PBP3, with dimensions centered on the catalytic SER307 residue.

-

Molecular docking is performed using AutoDock Vina with an exhaustiveness of 8.

-

The resulting docking poses are ranked based on their binding affinity scores, and the top-ranked pose is selected for further analysis.

-

Molecular Dynamics (MD) Simulation

-

System Setup:

-

The docked complex of PBP3 and this compound is used as the starting structure.

-

The complex is solvated in a cubic box of TIP3P water molecules, with a minimum distance of 10 Å between the protein and the box edges.

-

The system is neutralized by adding counter-ions (e.g., Na+ or Cl-).

-

-

Simulation Protocol (using GROMACS):

-

Energy Minimization: The system is subjected to 50,000 steps of steepest descent energy minimization to remove steric clashes.

-

NVT Equilibration: The system is heated to 300 K over 100 ps in the NVT (constant number of particles, volume, and temperature) ensemble, with position restraints on the protein and ligand heavy atoms.

-

NPT Equilibration: The system is equilibrated for 1 ns in the NPT (constant number of particles, pressure, and temperature) ensemble at 1 atm pressure and 300 K, with continued position restraints.

-

Production MD: A 100 ns production MD simulation is performed without restraints. Trajectories are saved every 10 ps for analysis.

-

Binding Free Energy Calculation (MM-PBSA)

-

Trajectory Analysis:

-

Snapshots from the last 50 ns of the MD trajectory are extracted to ensure the system is well-equilibrated.

-

The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method is used to calculate the binding free energy.

-

The binding free energy (ΔG_bind) is calculated as the sum of the changes in molecular mechanics energy (ΔE_MM), solvation free energy (ΔG_solv), and entropy (-TΔS). Due to the high computational cost, the entropic contribution is often omitted in standard MM-PBSA calculations.

-

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships in the molecular modeling of this compound binding to PBP3.

Conclusion

This technical guide has outlined a comprehensive, albeit hypothetical, framework for the molecular modeling of this compound's interaction with PBP3. The presented data, while not derived from direct experimental studies, are based on established principles of molecular interactions and computational methodologies. The detailed protocols and workflows provide a valuable resource for researchers aiming to conduct similar in silico investigations. Such studies are crucial for understanding the molecular basis of antibiotic action and for the rational design of new therapeutic agents to combat the growing threat of antibiotic resistance. The continued application and refinement of these computational techniques will undoubtedly play a significant role in the future of drug discovery.

References

Methodological & Application

Application Note: Quantification of trans-Ceftibuten in Human Plasma by HPLC-UV

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Ceftibuten is an orally administered third-generation cephalosporin antibiotic. In vivo, the active cis-isomer can convert to its less active trans-isomer. Monitoring the plasma concentrations of both isomers is crucial for pharmacokinetic and pharmacodynamic studies. This application note provides a detailed protocol for a simple, rapid, and reliable High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of trans-ceftibuten in human plasma. The method is suitable for use in research, and drug development settings.

Principle

This method utilizes protein precipitation for sample clean-up, followed by reversed-phase HPLC for the separation of this compound from endogenous plasma components. Quantification is achieved by monitoring the UV absorbance at a specific wavelength and comparing the peak area of the analyte to a standard calibration curve.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Ceftizoxime (Internal Standard - IS)

-

Acetonitrile (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Ammonium acetate (Analytical grade)

-

Water (HPLC grade)

-

Drug-free human plasma

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | Capcell Pak C18 UG120 (4.6 mm × 250 mm, 5 µm) or equivalent C18 column |

| Mobile Phase | Acetonitrile / 50 mM Ammonium Acetate (5:95, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| UV Detection | 262 nm |

| Column Temperature | Ambient |

| Internal Standard | Ceftizoxime |

Preparation of Solutions

-

Stock Solution of this compound (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in HPLC grade water to obtain a final concentration of 1 mg/mL.

-

Stock Solution of Ceftizoxime (IS) (1 mg/mL): Accurately weigh and dissolve an appropriate amount of ceftizoxime in HPLC grade water to obtain a final concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare working standard solutions of this compound by serial dilution of the stock solution with HPLC grade water.

-

Calibration Standards and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into drug-free human plasma to prepare calibration standards and QC samples at various concentrations.

Sample Preparation Protocol

The sample preparation involves a protein precipitation step.

-

Pipette 0.5 mL of plasma sample (calibration standard, QC, or unknown sample) into a microcentrifuge tube.

-

Add a specific volume of the internal standard working solution (except for blank plasma).

-

Add 1.0 mL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Add 0.5 mL of dichloromethane.

-

Vortex again for 1 minute.

-

Centrifuge the mixture at 10,000 rpm for 10 minutes.

-

Carefully transfer the upper aqueous layer (supernatant) to a clean tube.

-

Inject 20 µL of the supernatant into the HPLC system.

Method Validation Summary